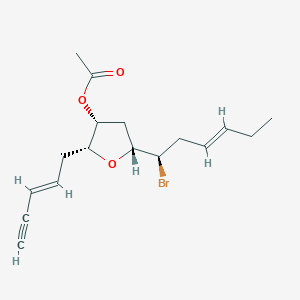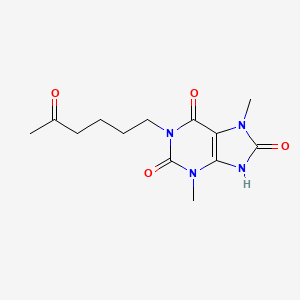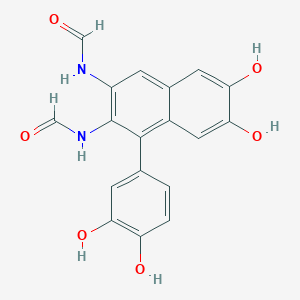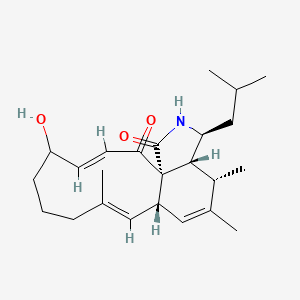
trans-Kumausyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Kumausyne is a natural product found in Laurencia nipponica with data available.
Scientific Research Applications
Synthesis and Chemical Studies
The formal synthesis of trans-kumausyne has been a significant area of research, aiming to replicate and understand its complex molecular structure. A general strategy has been developed for the formal synthesis of this compound from diacetone-D-glucose, illustrating the compound's synthetic accessibility and the potential for producing it in a laboratory setting. This approach highlights the versatility of bicyclic lactones as intermediates and showcases advanced synthetic techniques such as Wittig olefination, lactonization, and Michael addition (H. Mereyala & R. Gadikota, 2000).
Further research into the enantioselective synthesis of marine natural products, including a formal synthesis of this compound, utilizes beta-hydroxy-gamma-lactones as chiral building blocks. This method emphasizes the role of asymmetric synthesis and chiral intermediates in creating complex natural products, providing insights into the synthesis of this compound and related compounds with high enantiomeric purity (C. García, T. Martín, & V. Martín, 2001).
The stereoselective synthesis of this compound through a vinylogous Mukaiyama-type reaction showcases the innovative approaches to constructing the compound's intricate structure, particularly the tetrahydrofuran ring, which is central to its molecular framework (L. R. Chowhan & S. Raghavan, 2020).
Additionally, a palladium-catalyzed asymmetric ring expansion method presents an efficient route towards synthesizing natural products related to the this compound family. This method highlights the importance of atom economy and enantioselectivity in modern synthetic chemistry, offering an innovative pathway for creating functionalized cyclopentanones, a core feature of the this compound structure (B. Trost & J. Xie, 2006).
properties
Molecular Formula |
C17H23BrO3 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-[(E,1R)-1-bromohex-3-enyl]-2-[(E)-pent-2-en-4-ynyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C17H23BrO3/c1-4-6-8-10-14(18)16-12-17(20-13(3)19)15(21-16)11-9-7-5-2/h2,6-9,14-17H,4,10-12H2,1,3H3/b8-6+,9-7+/t14-,15-,16-,17-/m1/s1 |
InChI Key |
BUFQJMZKMZGEFE-JSRZMHNBSA-N |
Isomeric SMILES |
CC/C=C/C[C@H]([C@H]1C[C@H]([C@H](O1)C/C=C/C#C)OC(=O)C)Br |
Canonical SMILES |
CCC=CCC(C1CC(C(O1)CC=CC#C)OC(=O)C)Br |
synonyms |
kumausyne trans-kumausyne |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(12R)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one](/img/structure/B1251007.png)


![(3S)-5-chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B1251016.png)







![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)

![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)